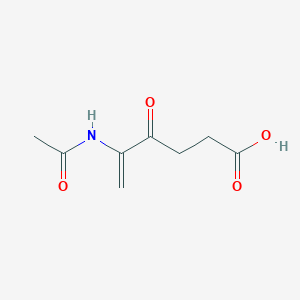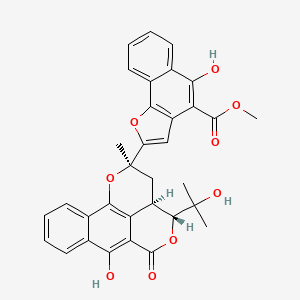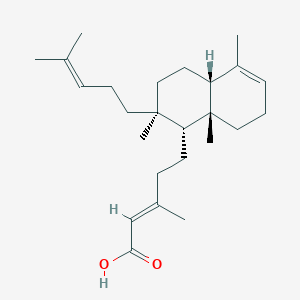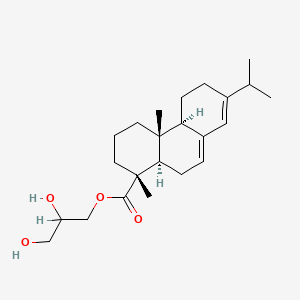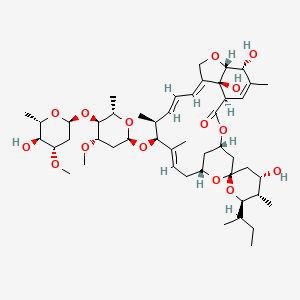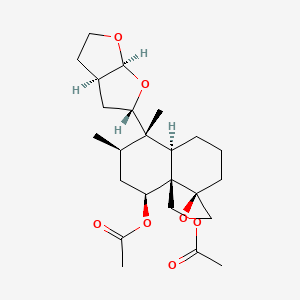
14,15-Dihydroclerodin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-dihydroclerodin is a diterpenoid isolated from the aerial parts of Ajuga bracteosa and has been shown to exhibit antifeedant activity. It has a role as an antifeedant and a plant metabolite. It is a furofuran, an acetate ester, a diterpenoid, a spiro-epoxide and a cyclic acetal.
科学的研究の応用
Diterpenoid Isolation and Antifeedant Activity
A study by Castro, Coll, and Arfan (2011) on neo-Clerodane diterpenoids isolated from Ajuga bracteosa, including 14,15-Dihydroclerodin, found these compounds to have significant antifeedant activity against Spodoptera littoralis larvae. This suggests potential applications in agriculture as a natural pesticide or insect repellent (Castro, Coll, & Arfan, 2011).
Leukotriene Biosynthesis
Research by Maas and Brash (1983) explored the mechanism of leukotriene biosynthesis, revealing that this compound derivatives are involved in the formation of leukotrienes, which play a crucial role in inflammatory and allergic responses. This indicates potential applications in studying inflammatory diseases or developing anti-inflammatory drugs (Maas & Brash, 1983).
Enzymatic Formation from Leukotriene A4
Wetterholm et al. (1988) investigated the enzymatic formation of this compound from leukotriene A4, providing insights into its role in the modulation of human leukocyte functions. This could have implications for understanding immune response mechanisms and developing targeted immunotherapies (Wetterholm et al., 1988).
Inhibition of Natural Killer Cell Activity
A study by Ramstedt et al. (1984) on the inhibition of natural killer cell activity by this compound revealed its potential as an immunomodulatory agent. This could be significant in developing treatments for conditions where modulating the immune response is beneficial (Ramstedt et al., 1984).
Brain Injury Prevention from Ischemia and Reperfusion
Zhao et al. (2021) found that this compound reduced brain injury from cerebral ischemia and reperfusion by suppressing neuronal parthanatos. This suggests its potential in neuroprotective strategies for stroke and other brain injuries (Zhao et al., 2021).
特性
分子式 |
C24H36O7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
[(4R,4aR,5S,7R,8S,8aR)-8-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h14,17-21H,5-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1 |
InChIキー |
GLFMZGODSSXZRK-NVSXQWMQSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C |
SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
正規SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)

![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)

